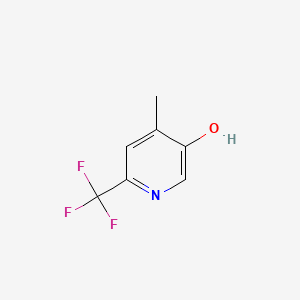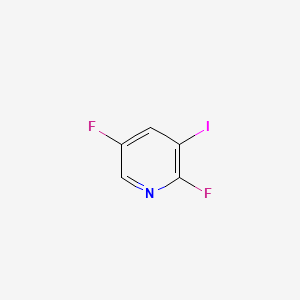
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a naphthalene derivative with a phenylpropanol derivative. One possible method could be through a nucleophilic substitution reaction, where the naphthalene derivative acts as the nucleophile and the phenylpropanol derivative acts as the electrophile .Applications De Recherche Scientifique
Synthesis of Chiral Intermediates
A study described the synthesis of 4‐(R)‐Naphthalene‐2‐yloxy‐1‐(1‐Phenyl‐(S)‐Ethyl)‐Pyrrolidin‐3‐(R)‐ol, a compound similar to your query, highlighting its potential as a versatile chiral intermediate for natural product synthesis, combinatorial/parallel synthesis, and medicinal chemistry (Holsworth et al., 2004).
Antimicrobial Properties
Research indicates that compounds bearing a naphthalene moiety, akin to the queried compound, exhibit a wide spectrum of biological activity and low toxicity. A series of azoles or azines synthesized from related key intermediates demonstrated either weak or moderate antimicrobial activities against various bacterial and fungal species (Abdelreheim et al., 2019).
Role in Naphthalene Catalysed Sodium Reactions
A study demonstrated the use of naphthalene in catalysed sodium reactions, leading to the preparation of compounds like 2-Methyl-1-phenylpropan-1-ol (Ancker & Hodgson, 1999).
Photophysical Properties in Ruthenium Complexes
Research on the photophysical properties of heteroleptic Ru(II) complexes indicated that naphthalene substituents can facilitate the population of a long-lived excited state, suggesting potential applications in materials science and photochemistry (Shillito et al., 2020).
Synthesis of Isotopically Labeled Amphetamines
Another study explored the synthesis of (R)- and (S)-amphetamine-d3 from the corresponding phenylalanines, involving the use of a naphthalene anion radical (Gal, 1977).
Anticancer Drug Development
A novel anticancer drug, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, was synthesized and shown to induce cell death in a variety of human cancer cell lines, with potential applications in cancer therapy (Nishizaki et al., 2014).
Naphthalene-Based Host Materials for OLEDs
A study on naphthalene-based host materials for red phosphorescent OLEDs showcased the potential of these compounds in the development of highly efficient and cost-effective organic light-emitting diodes (Li et al., 2018).
Dopamine D4 Receptor Antagonists
Research identified a selective dopamine D4 receptor ligand, 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol, and its derivatives, emphasizing their potential in neuroscience and pharmacology (Wright et al., 1997).
Propriétés
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBVEMVTNQIMZ-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)
![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)
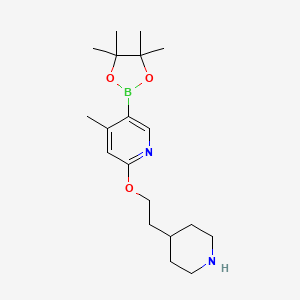
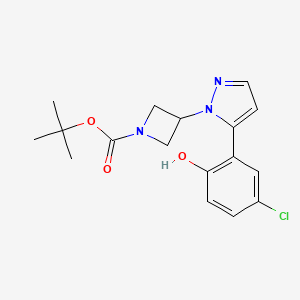
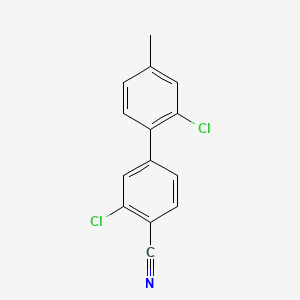
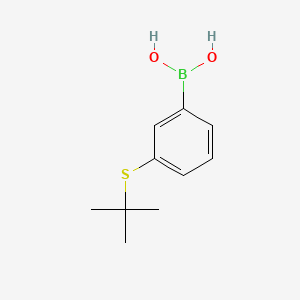


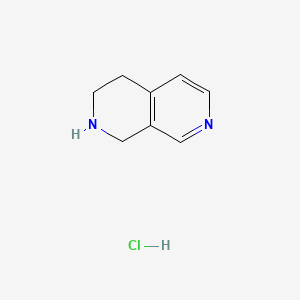
![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)
